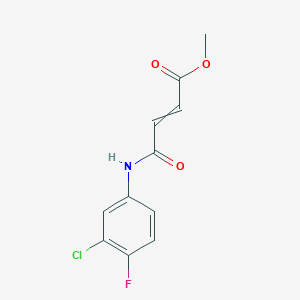

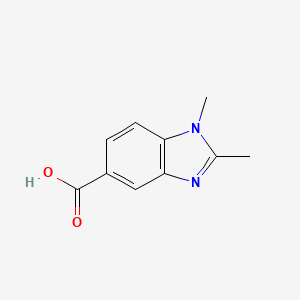

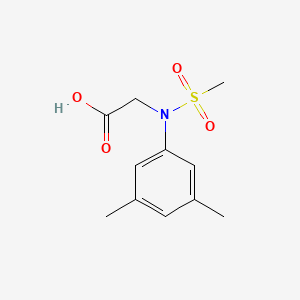

![molecular formula C13H10FNO2 B1299927 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 3833-84-9](/img/structure/B1299927.png)

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid" is a fluorinated quinolone derivative, which is a class of compounds known for their antibacterial properties. These compounds are characterized by a quinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and are often modified with various substituents to enhance their antibacterial activity.

Synthesis Analysis

The synthesis of fluorinated quinolone derivatives typically involves the construction of the quinoline ring system followed by the introduction of fluorine atoms and other substituents. For instance, the synthesis of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives involves deacylation, intramolecular cyclization, substitution with cyclic amines, and hydrolysis . Another synthetic route starts from m-fluorotoluene to synthesize intermediates like 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are further modified to produce quinolone antibacterial agents .

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is crucial for their antibacterial activity. The presence of a fluorine atom at the 6-position of the quinoline ring is common among these compounds, as it is believed to enhance their potency and spectrum of activity. The intramolecular cyclization reactions often proceed with stereochemical implications, leading to the formation of enantiomerically pure compounds, which can be separated using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Fluorinated quinolones undergo various chemical reactions during their synthesis, including cyclization, substitution, and hydrolysis. The cyclization step is particularly important for constructing the quinoline core. Subsequent reactions, such as the introduction of a fluorine atom or the substitution with different amines, are tailored to improve the antibacterial properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms increases the lipophilicity of these compounds, which can affect their absorption and distribution in biological systems. The electrochemical properties of these compounds have also been studied, revealing insights into their reduction mechanisms and acid-base equilibria, which are important for understanding their behavior in biological environments .

Applications De Recherche Scientifique

Quinoline Derivatives as Anticorrosive Materials

Quinoline and its derivatives, including those with various substituents, have been widely investigated for their anticorrosive properties. They are known to form highly stable chelating complexes with surface metallic atoms, showcasing effectiveness against metallic corrosion due to their high electron density. These compounds adsorb on metallic surfaces and provide protection against corrosion, highlighting their potential in industrial applications such as in coatings and materials engineering to enhance durability and longevity of metals (Verma, Quraishi, & Ebenso, 2020).

Fluorinated Compounds in Environmental and Health Applications

The review on fluorinated alternatives to perfluoroalkyl substances (PFASs) sheds light on the environmental and health implications of these compounds. The transition to less harmful fluorinated substances has been ongoing, but the assessment of their safety remains unclear. This highlights the dual aspect of fluorinated compounds, including possibly those related to "7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid," in environmental chemistry and toxicology. It underscores the need for further research to fully understand their environmental releases, persistence, and exposure impacts on biota and humans (Wang et al., 2013).

Anticancer Potential of Fluoroquinolones

Fluoroquinolones, a class of antibacterial agents, have shown anticancer potential due to their ability to poison type II human DNA topoisomerases, similar to some anticancer drugs. The modifications at specific positions on fluoroquinolones, notably at position 7 and the carboxylic group at position 3, have been identified as crucial for converting antibacterial activity to anticancer activity. This suggests the potential of structural analogs, possibly including "7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid," for therapeutic applications in oncology (Abdel-Aal et al., 2019).

Propriétés

IUPAC Name |

7-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDGXIDEQRWWKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172052 |

Source

|

| Record name | 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

CAS RN |

3833-84-9 |

Source

|

| Record name | 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3833-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

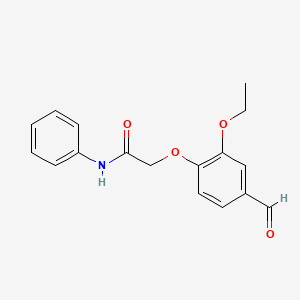

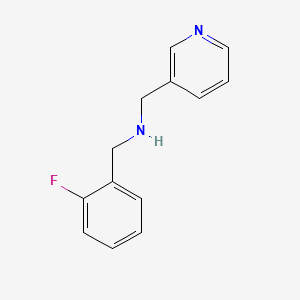

![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)

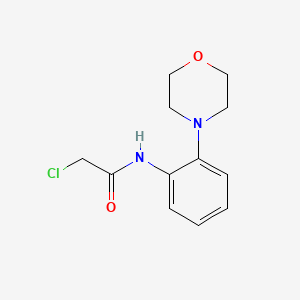

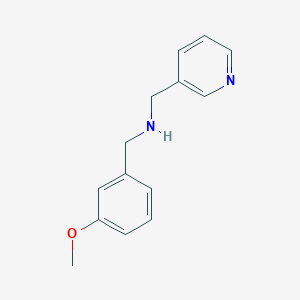

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

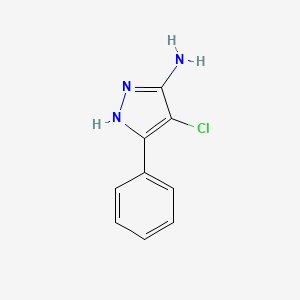

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)

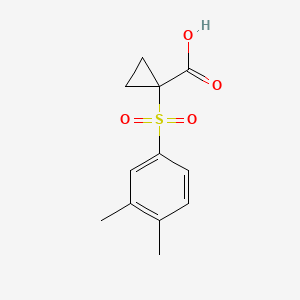

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)